

## A Technical Guide to Phenethylboronic Acid: Properties and Applications

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Compound of Interest		
Compound Name:	Phenethylboronic acid	
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**Phenethylboronic acid** is a versatile reagent in organic chemistry, valued for its role in the formation of carbon-carbon bonds. This guide provides an overview of its fundamental chemical properties and outlines a common application in synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

## **Core Properties of Phenethylboronic Acid**

**Phenethylboronic acid**, also known as 2-phenylethaneboronic acid, is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C8H11BO2	[2][3]
Molecular Weight	149.98 g/mol	[2][3]
CAS Number	34420-17-2	[2][3]
Linear Formula	C6H5CH2CH2B(OH)2	
Melting Point	76-81 °C	[1]
Synonyms	2-Phenylethaneboronic acid	[2]



# Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **phenethylboronic acid** is its use as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound (like **phenethylboronic acid**) and an organohalide or triflate.

The following is a representative protocol that can be adapted for the use of **phenethylboronic acid**. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization depending on the specific substrates being used.

#### Materials:

- Aryl halide or triflate (1.0 equivalent)
- Phenethylboronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
- Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

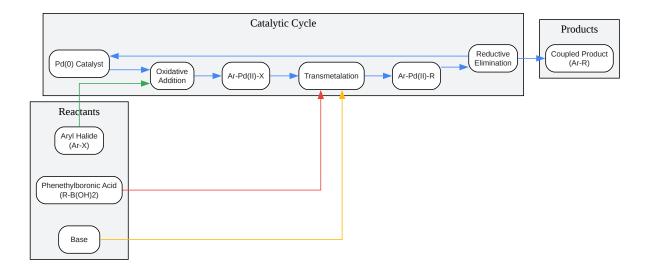
#### Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide or triflate, **phenethylboronic acid**, palladium catalyst, and base.
- Add the anhydrous solvent to the flask.
- Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling reaction.



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Caption: A diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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### References

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- To cite this document: BenchChem. [A Technical Guide to Phenethylboronic Acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212511#phenethylboronic-acid-molecular-weight-and-formula]

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